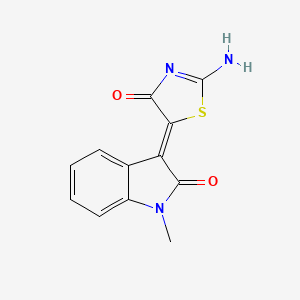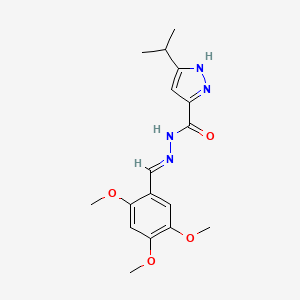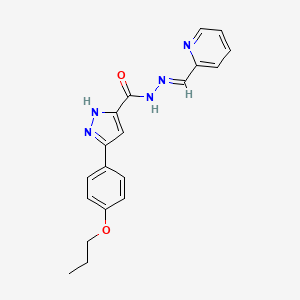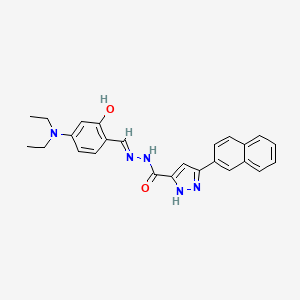
3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Imino-4-oxo-tiazolidin-5-ilideno)-1-metil-1,3-dihidro-indol-2-ona es un complejo compuesto orgánico con una estructura única que combina elementos de tiazolidina e indol. Este compuesto es de gran interés en los campos de la química orgánica y la química medicinal debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2-Imino-4-oxo-tiazolidin-5-ilideno)-1-metil-1,3-dihidro-indol-2-ona se puede lograr a través de varios métodos. Un método eficiente implica la reacción de 1,3-diariltioureas simétricas y asimétricas con dialquil acetilén-dicarboxilatos en condiciones sin catalizador. Este método es notable por su enfoque verde y eficiente, ya que simplemente requiere agitar los reactivos a temperatura ambiente .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, es probable que se apliquen los principios de la química verde y las rutas de síntesis eficientes. La producción industrial se centraría en optimizar las condiciones de reacción para maximizar el rendimiento y minimizar los residuos, utilizando potencialmente reactores de flujo continuo y otras técnicas avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2-Imino-4-oxo-tiazolidin-5-ilideno)-1-metil-1,3-dihidro-indol-2-ona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, dando lugar a diferentes derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y disolventes específicos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxo, mientras que la reducción puede producir varias formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
3-(2-Imino-4-oxo-tiazolidin-5-ilideno)-1-metil-1,3-dihidro-indol-2-ona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Las potenciales actividades biológicas del compuesto lo convierten en un candidato para estudiar las interacciones enzimáticas y los procesos celulares.
Medicina: La investigación de sus propiedades medicinales podría conducir al desarrollo de nuevos fármacos o agentes terapéuticos.
Industria: Su estructura única y reactividad lo hacen útil en diversas aplicaciones industriales, como la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Imino-4-oxo-tiazolidin-5-ilideno)-1-metil-1,3-dihidro-indol-2-ona implica su interacción con dianas moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, potencialmente inhibiendo o activando procesos biológicos. Se requieren estudios detallados para dilucidar las dianas moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares a 3-(2-Imino-4-oxo-tiazolidin-5-ilideno)-1-metil-1,3-dihidro-indol-2-ona incluyen otros derivados de tiazolidina e indol. Estos compuestos comparten similitudes estructurales pero pueden diferir en su reactividad y actividades biológicas.
Unicidad
Lo que diferencia a 3-(2-Imino-4-oxo-tiazolidin-5-ilideno)-1-metil-1,3-dihidro-indol-2-ona es su combinación única de grupos tiazolidina e indol, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H9N3O2S |
|---|---|
Peso molecular |
259.29 g/mol |
Nombre IUPAC |
(5Z)-2-amino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H9N3O2S/c1-15-7-5-3-2-4-6(7)8(11(15)17)9-10(16)14-12(13)18-9/h2-5H,1H3,(H2,13,14,16)/b9-8- |
Clave InChI |
JPLCKIPJEBAINY-HJWRWDBZSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N)/C1=O |
SMILES canónico |
CN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11661934.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661948.png)

![2,4-dichloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11661952.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11661961.png)

![N-[(E)-1-(3-bromophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661970.png)


![Diethyl 5-{[(biphenyl-4-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11661989.png)

![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661992.png)
![N,N'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)](/img/structure/B11661993.png)
